molecular formula C14H12O5S B14942163 methyl 6-methyl-4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

methyl 6-methyl-4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Cat. No.: B14942163
M. Wt: 292.31 g/mol
InChI Key: WMNPZVLZPWVOPO-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring fused with a furo[3,2-c]pyran system. The presence of these rings imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thiophene derivative, the compound can be synthesized through a series of reactions involving esterification, cyclization, and oxidation steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to achieve high yields and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Methyl 6-methyl-4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: The compound finds applications in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which methyl 6-methyl-4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to active sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinities and interaction kinetics provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate: This compound shares a similar pyran ring structure but differs in the substituents attached to the ring.

    Methyl 6-amino-4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-pyran-2-carboxylate: Similar to the target compound but with an amino group instead of a methyl group.

Uniqueness

Methyl 6-methyl-4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is unique due to its specific combination of a thiophene ring and a furo[3,2-c]pyran system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12O5S

Molecular Weight

292.31 g/mol

IUPAC Name

methyl 6-methyl-4-oxo-3-thiophen-2-yl-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate

InChI

InChI=1S/C14H12O5S/c1-7-6-8-10(13(15)18-7)11(9-4-3-5-20-9)12(19-8)14(16)17-2/h3-6,11-12H,1-2H3

InChI Key

WMNPZVLZPWVOPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC=CS3)C(=O)O1

Origin of Product

United States

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